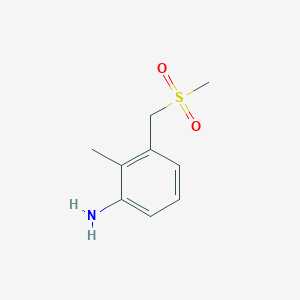![molecular formula C8H13N3O2S2 B1443137 1-[(2-Méthyl-1,3-thiazol-4-yl)sulfonyl]pipérazine CAS No. 1258826-79-7](/img/structure/B1443137.png)
1-[(2-Méthyl-1,3-thiazol-4-yl)sulfonyl]pipérazine
Vue d'ensemble
Description
“1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are a basic scaffold found in many natural compounds and have gained considerable attention due to their broad applications in different fields .
Applications De Recherche Scientifique
Activité antioxydante
Les dérivés du thiazole ont été trouvés pour agir comme des antioxydants . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que l'organisme produit en réaction aux pressions environnementales et autres.
Activité analgésique
Des composés liés au thiazole ont été trouvés pour avoir des propriétés analgésiques (soulagement de la douleur) . Cela les rend potentiellement utiles dans le développement de nouveaux médicaments contre la douleur.
Activité anti-inflammatoire
Les dérivés du thiazole ont été trouvés pour avoir des propriétés anti-inflammatoires . Cela signifie qu'ils pourraient potentiellement être utilisés dans le traitement de conditions caractérisées par une inflammation, comme l'arthrite.
Activité antimicrobienne
Les dérivés du thiazole ont montré une activité antimicrobienne, ce qui les rend potentiellement utiles dans le développement de nouveaux antibiotiques . Par exemple, certains dérivés d'amide N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)méthyl]-1,3-thiazol-2-yl}-2-substitués ont montré une activité antibactérienne préliminaire in vitro contre Staphylococcus aureus, E. coli, P. aeroginosa et S. typhi .
Activité antifongique
Les dérivés du thiazole ont également montré une activité antifongique . Cela les rend potentiellement utiles dans le traitement des infections fongiques.
Activité antivirale
Les dérivés du thiazole ont été trouvés pour avoir des propriétés antivirales . Cela signifie qu'ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments antiviraux.
Activité diurétique
Les dérivés du thiazole ont été trouvés pour avoir des propriétés diurétiques . Les diurétiques sont des substances qui augmentent la quantité d'urine que vous produisez et aident à éliminer l'excès d'eau.
Activité antitumorale ou cytotoxique
Les dérivés du thiazole ont été trouvés pour avoir des propriétés antitumorales ou cytotoxiques . Cela signifie qu'ils pourraient potentiellement être utilisés dans le développement de nouveaux traitements contre le cancer.
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may influence multiple pathways .
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Analyse Biochimique
Biochemical Properties
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine plays a significant role in biochemical reactions due to its unique structure. The thiazole ring in this compound is known to interact with various enzymes and proteins, facilitating a range of biochemical processes. For instance, thiazole derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities . The sulfonyl group in 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine enhances its ability to interact with biomolecules through hydrogen bonding and electrostatic interactions. This compound has been observed to interact with enzymes such as cytochrome P450, influencing their catalytic activities .
Cellular Effects
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby influencing cell proliferation and apoptosis . Additionally, 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of enzymes, such as cytochrome P450, through hydrogen bonding and hydrophobic interactions, thereby modulating their catalytic activities . Additionally, 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine can interact with DNA and RNA, influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression .
Dosage Effects in Animal Models
The effects of 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At high doses, 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine exhibits specific subcellular localization, which can affect its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine to specific cellular compartments .
Propriétés
IUPAC Name |
2-methyl-4-piperazin-1-ylsulfonyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S2/c1-7-10-8(6-14-7)15(12,13)11-4-2-9-3-5-11/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFOQYOBYZBWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B1443055.png)
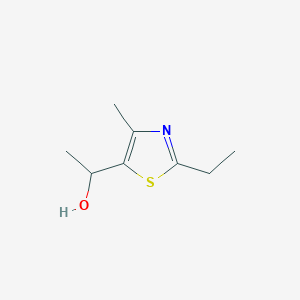
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1443058.png)

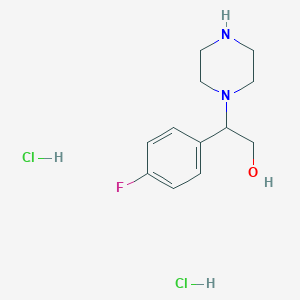
![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B1443063.png)
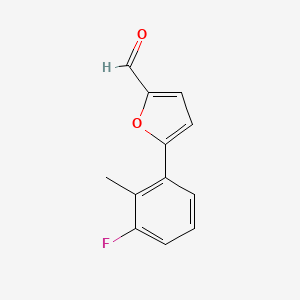
![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)

![5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine](/img/structure/B1443069.png)
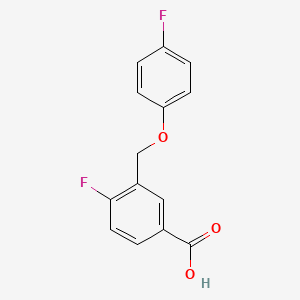
![2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1443075.png)
![2-[(3-Fluorophenyl)amino]acetic acid hydrochloride](/img/structure/B1443076.png)
